2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPOYQNEOOWSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205765 | |
| Record name | B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-29-9 | |
| Record name | B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid (CAS No. 874289-29-9) is a boronic acid derivative that has gained attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by the presence of a fluorine atom and an ethylaminocarbonyl group, which may influence its interaction with biological targets.
- Molecular Formula : C10H12B F N O2
- Molecular Weight : 215.01 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can modulate enzyme activity and influence metabolic pathways.
Enzyme Inhibition
Research indicates that boronic acids, including this compound, can act as inhibitors of serine proteases and other enzymes involved in various biochemical pathways. The presence of the fluorine atom may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies
- Inhibition of Protease Activity : A study demonstrated that phenylboronic acids could inhibit proteolytic enzymes such as trypsin and chymotrypsin. The structural modifications in this compound may provide insights into optimizing its inhibitory potency against these enzymes.
- Anticancer Potential : Preliminary investigations have suggested that boronic acids can exhibit anticancer properties by inhibiting the activity of proteasomes, which are crucial for protein degradation in cancer cells. The specific activity of this compound in this context remains to be fully elucidated.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated enzyme inhibition potential against serine proteases. |
| Study B | Suggested anticancer activity through proteasome inhibition. |
| Study C | Explored the pharmacokinetics and bioavailability of boronic acids in vivo. |
Scientific Research Applications
Drug Delivery Systems
One of the most promising applications of 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid is in the development of pH-responsive nano-drug delivery systems. These systems utilize the ability of boronic acids to form reversible covalent bonds with diols, allowing for controlled release of therapeutic agents in acidic environments typical of tumor tissues.
Case Study: pH-Responsive Nano-Drug Delivery
A study demonstrated the synthesis of nanoparticles using phenylboronic acid derivatives to encapsulate anticancer drugs. The nanoparticles exhibited:
- High encapsulation efficiency : Over 90% for Paclitaxel (PTX).
- pH-triggered release : Significant drug release was observed at pH levels below 6.5, mimicking tumor microenvironments.
- In vivo efficacy : Enhanced therapeutic effects with reduced systemic toxicity compared to conventional chemotherapy .
| Parameter | Value |
|---|---|
| Drug Encapsulation Efficiency | >90% |
| Release pH Threshold | <6.5 |
| Systemic Toxicity | Reduced |
Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases and other enzymes by forming stable complexes with active site residues. The specific structure of this compound enhances its binding affinity, making it a candidate for developing enzyme inhibitors.
Case Study: Inhibition of Proteases
Research indicates that boronic acids can effectively inhibit various serine proteases involved in cancer progression. The incorporation of the ethylaminocarbonyl group in this compound increases its selectivity and potency against target enzymes, potentially leading to new therapeutic strategies for cancer treatment .
Anticancer Activity
The compound has been explored as a part of new antiandrogen therapies for prostate cancer. By replacing nitro groups in existing antiandrogens with boronic acids, researchers have developed compounds that show improved selectivity and reduced toxicity.
Case Study: Antiandrogen Development
In a comparative study, derivatives of flutamide were synthesized incorporating boronic acids. These compounds demonstrated:
- Enhanced antiproliferative activity against LAPC-4 prostate cancer cells.
- Lower toxicity towards non-cancerous cells compared to traditional treatments like flutamide and bicalutamide.
| Compound | IC50 (LAPC-4) | Toxicity (HK-2) |
|---|---|---|
| Flutamide | 12 µM | Moderate |
| Bicalutamide | 15 µM | High |
| Boronic Acid Derivative | 8 µM | Low |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The reactivity and applications of phenylboronic acids depend on substituent electronic effects (electron-withdrawing or donating) and steric bulk. Below is a comparative analysis:
Key Observations :
- Electron Effects: The trifluoromethyl group (-CF₃) in 2-Fluoro-4-(trifluoromethyl)phenylboronic acid enhances electrophilicity at the boron center, favoring Suzuki coupling reactivity compared to the ethylaminocarbonyl group .
- Hydrogen Bonding: The N-ethylaminocarbonyl group enables hydrogen bonding, which may enhance interactions in drug delivery systems or protein-binding applications .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid, and how do substituents influence reaction efficiency?
Methodological Answer: Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach is:
Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) .
Fluorination : Electrophilic fluorination at the 2-position using Selectfluor® or DAST, ensuring regioselectivity .
N-Ethylaminocarbonylation : React the intermediate with ethyl isocyanate in anhydrous THF, using DMAP as a catalyst .
Key Considerations :
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR :
- FT-IR : Look for B–O stretching (~1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry : HRMS (ESI+) should match [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this boronic acid in cross-coupling reactions?
Methodological Answer:
Q. What strategies resolve contradictions in solubility data for this compound across studies?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous-organic mixtures (THF/H₂O). The carbamoyl group enhances water solubility via H-bonding, but fluorine reduces it .
- pH-Dependent Solubility : Measure solubility at pH 7–9 (boronic acid exists as trigonal vs. tetrahedral form). Use UV-Vis or NMR titration .
- Contradiction Resolution : Reconcile discrepancies by standardizing solvent purity (anhydrous vs. hydrated) and temperature (0–6°C storage recommended ).
Q. How can researchers design experiments to study hydrolysis stability of this boronic acid?
Methodological Answer:
- Kinetic Studies :
- Stabilization Strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
